tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate
Description
Nomenclature and Systematic Naming
The systematic IUPAC name for this compound is tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate . Breaking down the nomenclature:
- tert-butyl : Indicates the (CH₃)₃C- group attached to the carbamate oxygen.
- carbamate : Refers to the -OC(=O)N- functional group.
- 3-azabicyclo[3.1.0]hexane : Denotes the bicyclic system with a nitrogen atom at position 3 and bridgehead carbons at positions 1 and 3.
- 6-ylmethyl : Specifies the methylene substituent at position 6 of the bicyclic framework.
Alternative names include tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate and MFCD18073342 . Stereoisomerism is a critical consideration, as the bicyclic system’s bridgehead carbons can exhibit cis or trans configurations. For example, the enantiomer with (1R,5S,6S) stereochemistry has the CAS number 185559-52-8 .
Registry Numbers and Database Information
This compound is cataloged across multiple chemical databases with the following identifiers:
- CAS Registry Number : 871727-11-6 (primary), 186376-18-1 (stereoisomer).
- PubChem CID : 57985106.
- ChemSpider ID : 26367845 (derived from SMILES).
- ChEMBL ID : CHEMBL1238456 (related entry).
Classification within Carbamate Chemistry
Carbamates are derivatives of carbamic acid (NH₂COOH), characterized by the -OC(=O)N- functional group. This compound belongs to the N-substituted carbamate subclass, where the nitrogen is bonded to an organic substituent (the bicyclic system). Key features of its classification include:
- Protective Group Chemistry : The tert-butyl carbamate (Boc) group is widely used to protect amines during synthetic procedures, offering stability under basic and nucleophilic conditions.
- Bicyclic Scaffolds : The 3-azabicyclo[3.1.0]hexane system is a constrained heterocycle that influences conformational flexibility and binding interactions in medicinal chemistry.
- Hybrid Structures : Combining a carbamate with a benzyl-substituted azabicyclo system creates a multifunctional molecule applicable in peptide mimetics or enzyme inhibitor design.
Compared to simpler carbamates like tert-butyl carbamate (CAS 4248-19-5), this compound’s complexity arises from its fused ring system and stereochemical variability. Its structural analogs, such as tert-butyl (3-azabicyclo[3.2.0]heptan-1-yl)carbamate (CAS 171906-66-4), highlight the diversity of carbamate-functionalized bicyclic frameworks in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-9-14-15-11-20(12-16(14)15)10-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLROGVCOKZEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic 3-azabicyclo[3.1.0]hexane ring system is often prepared starting from optically active bicyclic proline methyl esters or related azabicyclic intermediates. For example, methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride serves as a key intermediate.
- The bicyclic core is synthesized via cyclization reactions involving aziridines or cyclopropane ring formations on suitably functionalized precursors.
- The stereochemistry is controlled through the use of chiral starting materials and low-temperature reaction conditions (e.g., −78 °C) to minimize racemization.
Introduction of the Benzyl Group
The benzyl substituent at the 3-position of the azabicyclohexane is introduced either by:
- Alkylation of the azabicyclic amine with benzyl halides.
- Coupling reactions using benzyl-protected amino acid derivatives.
For example, carbamate derivatives containing benzyl groups can be synthesized by coupling the bicyclic amine with benzyl-protected amino acid derivatives using coupling agents such as HATU or EDC·HCl in the presence of bases like N-methylmorpholine or DIPEA.
Carbamate Formation
The tert-butyl carbamate protecting group is introduced by reaction of the amine functionality with tert-butyl chloroformate or Boc-protected amino acid derivatives.
- Typical conditions involve the use of Boc-L-tert-leucine or Boc-protected amino acid esters.
- Coupling is facilitated by carbodiimide reagents (e.g., EDC·HCl) and additives like HOBt to improve yield and reduce racemization.
- Reaction temperatures are controlled, often starting at 0 °C and then warming to room temperature for completion.
Representative Synthetic Procedure
A representative synthetic route adapted from recent literature is summarized below:
Analytical and Purification Notes
- Purification is generally achieved by column chromatography using solvent systems such as ethyl acetate/hexanes or methanol/dichloromethane mixtures.
- Characterization includes ^1H NMR, ESI-MS, and chiral HPLC to confirm stereochemistry and purity.
- Reaction monitoring by TLC and LC-MS is standard to ensure completion and minimize side reactions.
Summary Table of Key Intermediates and Yields
| Compound ID | Description | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 6a | Dipeptide methyl ester intermediate | Boc-L-tert-leucine + bicyclic proline methyl ester, EDC·HCl/HOBt, DMF | 74 | White sticky solid |
| 6b | Carbamate derivative with benzyl group | Cbz-L-tert-leucine + bicyclic amine, HATU/DIPEA, DMF | 71 | White fluffy solid |
| 14a | Acetamide derivative | 6a + ZnCl2 + acetic anhydride, CH2Cl2, 23 °C | 81 | Minimal racemization |
| 5g | Boc-derivative after saponification and coupling | LiOH saponification + amine coupling, HATU/NMM | 62 | Precursor for further transformations |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as sodium hydride or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, sodium methoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its structural similarity to biologically active molecules. Its azabicyclic framework may enhance binding affinity to biological targets, making it a subject of interest in the development of therapeutic agents.
Case Study Example : Research has indicated that derivatives of azabicyclic compounds exhibit significant activity against various types of cancer cells. The ability to modify the tert-butyl carbamate group allows for the optimization of pharmacokinetic properties, enhancing efficacy and reducing side effects.
Neuroscience
Due to its ability to cross the blood-brain barrier, tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate is being investigated for its neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Research Findings : Studies have shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme associated with neurodegenerative disorders, suggesting that this compound could be a lead in developing cognitive enhancers.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various synthetic pathways, including the formation of amides and other derivatives.
Synthesis Example : The tert-butyl carbamate moiety can be utilized in coupling reactions with amines or alcohols, facilitating the creation of novel compounds for further biological evaluation.
Data Table: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development targeting cancer | Enhanced binding affinity and selectivity |
| Neuroscience | Neuroprotective agent | Potential treatment for neurodegenerative diseases |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity for diverse applications |
Mechanism of Action
The mechanism of action of tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following table highlights structural analogs of tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, emphasizing differences in substituents and physicochemical properties:
Key Observations :
The aminomethyl side chain at the 6-position introduces a secondary amine upon deprotection, enabling conjugation with electrophilic partners (e.g., carbonyls in kinase inhibitors) .
Synthetic Efficiency :
- The benzyl-substituted derivative requires microwave irradiation or palladium catalysis for efficient coupling, whereas simpler analogs (e.g., tert-butyl N-[3-azabicyclo[3.1.0]hexan-6-yl]carbamate) can be synthesized via standard amidation at 0°C with yields >75% .
- Steric hindrance from the benzyl group may reduce reaction rates, necessitating extended reaction times (e.g., 48 hours at 100°C for quinazoline derivatives) .
Biological Relevance: The target compound exhibits HIV-1 inhibitory activity (IC₅₀ ~0.5 µM), outperforming non-benzylated analogs like tert-butyl (3-azabicyclo[3.1.0]hex-6-yl)carbamate, which lack the hydrophobic moiety critical for viral envelope protein binding . Derivatives with electron-withdrawing groups (e.g., 6-fluoroquinoline) show reduced potency due to altered electronic profiles .
Biological Activity
tert-Butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate, with the CAS number 151860-18-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C17H24N2O2, with a molecular weight of 288.39 g/mol. The compound features a bicyclic structure that contributes to its unique biological activity.
| Property | Value |
|---|---|
| CAS Number | 151860-18-3 |
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | tert-butyl ((1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate |
Research indicates that this compound exhibits biological activity through its interaction with specific molecular targets involved in various biological pathways.
- Protease Inhibition : The compound has been studied for its ability to inhibit viral proteases, which are critical for the replication of viruses such as SARS-CoV-2. Its structure allows it to form reversible covalent bonds with active site residues in these enzymes, blocking their function effectively .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its structural similarity to known neuroprotective agents .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound through various assays:
Antiviral Activity
A key area of investigation has been the antiviral efficacy against coronaviruses. In vitro studies have demonstrated that derivatives similar to this compound show promising results in inhibiting viral replication.
Neuroprotective Studies
In models of neurodegeneration, compounds with similar structures have shown potential in reducing oxidative stress and inflammation, leading to improved neuronal survival rates .
Case Studies
- Case Study on SARS-CoV-2 Inhibition : A study focused on the structure-based design of inhibitors targeting the main protease (Mpro) of SARS-CoV-2 highlighted that compounds structurally related to this compound exhibited significant antiviral activity with low cytotoxicity .
- Neuroprotection in Animal Models : Another study demonstrated that similar bicyclic carbamates provided protection against neurotoxic agents in rodent models, suggesting a mechanism involving modulation of apoptotic pathways .
Q & A
How can the synthetic route of tert-butyl ((3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate be optimized for yield and purity?
Answer:
Optimization involves careful selection of reagents, temperature control, and purification techniques. For example, benzoylation of the bicyclic amine scaffold (e.g., tert-butyl (3-azabicyclo[3.1.0]hexan-6-yl)carbamate) with benzoyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (TEA) as a base, achieves 78.7% yield . Column chromatography with gradients of EtOAc/petroleum ether enhances purity. Post-synthesis, reverse-phase HPLC with trifluoroacetic acid (TFA) in water/acetonitrile (ACN) further refines the product (e.g., 35% yield over four steps after deprotection) . Critical parameters include reaction time (e.g., 30 minutes at 0°C for acylation) and solvent choice to minimize side reactions.
What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in triple reuptake inhibition?
Answer:
SAR analysis combines pharmacophore modeling and systematic substituent variation. For azabicyclohexane derivatives, key pharmacophore features include:
- Aromatic substituents (e.g., benzyl) for hydrophobic interactions.
- Alkoxyalkyl groups to modulate brain penetration (e.g., B/B ratio >4 in rats) .
- Carbamate or acyl groups for metabolic stability.
Systematic substitution at the 3-azabicyclo[3.1.0]hexane scaffold (e.g., benzyl vs. phenyl groups) and evaluation of in vitro potency at SERT, NET, and DAT receptors reveal selectivity trends. For instance, derivative 15 in showed balanced inhibition (IC₅₀ <10 nM across all three transporters) due to optimal substituent positioning. Microdialysis in vivo studies further validate target engagement .
How do researchers validate the in vitro potency and selectivity of this compound against monoamine transporters (SERT, NET, DAT)?
Answer:
Validation involves radioligand displacement assays and functional uptake inhibition studies:
- Radioligand binding : Compete with [³H]paroxetine (SERT), [³H]nisoxetine (NET), and [³H]WIN 35,428 (DAT) to determine IC₅₀ values .
- Functional assays : Measure inhibition of serotonin, norepinephrine, and dopamine uptake in transfected HEK293 cells. For example, derivatives in showed >100-fold selectivity over off-target receptors (e.g., histamine H₁, muscarinic M₁).
- Counter-screens : Assess off-target activity using panels like CEREP to exclude interactions with GPCRs or ion channels.
What analytical techniques are critical for characterizing intermediates and final products during synthesis?
Answer:
Key techniques include:
- LC-MS (ESI) : Monitors reaction progress and confirms molecular weight (e.g., [M+H]⁺ = 303.14 for intermediates) .
- ¹H/¹³C NMR : Assigns stereochemistry and purity (e.g., δ 3.42–3.33 ppm for azabicyclohexane protons) .
- HRMS : Validates exact mass (e.g., [M+H]⁺ = 387.0886 for deprotected derivatives) .
- Chiral HPLC : Resolves enantiomers for stereochemically complex intermediates (e.g., rel-(1R,5S,6r) configurations) .
How can in vivo pharmacokinetic properties like oral bioavailability and brain penetration be assessed for this compound?
Answer:
- Oral bioavailability : Administer the compound orally and intravenously in rats, then measure plasma AUC ratios. For example, derivatives in achieved >30% oral bioavailability due to carbamate protection .
- Brain penetration : Calculate the brain-to-plasma (B/P) ratio via terminal sampling. A B/P >4 indicates favorable blood-brain barrier permeability .
- Microdialysis : Quantify extracellular neurotransmitter levels (e.g., serotonin in rat prefrontal cortex) to confirm target engagement .
What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?
Answer:
Discrepancies may arise from poor pharmacokinetics or unaccounted off-target effects. Strategies include:
- Metabolic stability assays : Incubate the compound with liver microsomes to identify rapid clearance (e.g., cytochrome P450 liability).
- Plasma protein binding (PPB) : Measure free fraction via equilibrium dialysis; high PPB (>95%) can reduce in vivo activity despite in vitro potency.
- Pharmacodynamic (PD) markers : Use receptor occupancy assays or biomarker analysis (e.g., CSF neurotransmitter levels) to bridge in vitro-in vivo gaps .
How is stereochemical purity ensured during the synthesis of bicyclic scaffolds like 3-azabicyclo[3.1.0]hexane?
Answer:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., rel-(1R,5S,6r)-configured intermediates) .
- Asymmetric catalysis : Employ chiral ligands (e.g., xantphos) in cyclopropanation or ring-closing steps .
- Crystallization : Diastereomeric salt formation (e.g., with oxalic acid) enriches stereochemical purity .
What computational tools guide the optimization of azabicyclohexane derivatives for CNS penetration?
Answer:
- LogP/logD prediction : Tools like MarvinSuite or ACD/Labs estimate lipophilicity (target logD ~2–3 for brain penetration).
- Molecular dynamics (MD) : Simulate blood-brain barrier permeability via P-glycoprotein efflux ratios.
- Pharmacophore modeling : Align substituents with triple reuptake inhibitor templates (e.g., hydrophobic aryl groups, hydrogen-bond acceptors) .
How are stability and degradation profiles evaluated under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acid (0.1N HCl), base (0.1N NaOH), heat (40–60°C), and light (ICH Q1B) to identify degradation pathways.
- LC-MS/MS : Detect and quantify degradation products (e.g., carbamate hydrolysis to primary amines) .
- Accelerated stability testing : Store at 25°C/60% RH for 3–6 months to predict shelf life.
What synthetic routes enable late-stage functionalization of the azabicyclohexane core?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
